4-Amino-3-methoxybutanoic acid

Peptidomimetic Synthesis Beta-Amino Acid Chemistry Process Chemistry

Researchers designing conformationally constrained peptidomimetics require rigidified β-amino acids with predictable folding behavior. 4-Amino-3-methoxybutanoic acid addresses this with a unique 3-methoxy substituent-offering steric bulk and hydrogen-bonding capacity absent in GABA or alkyl-substituted analogs like 4-amino-3-methylbutanoic acid. • Free base (CAS 104671-77-4) and stabilized HCl salt (CAS 104671-73-0) for enhanced solubility and long-term stability • Enantiopure (3R)- and (3S)-forms eliminate downstream chiral resolution steps • Ideal for GABA analog SAR, natural product fragment synthesis, and peptidomimetic turn induction

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B13255119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methoxybutanoic acid
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCOC(CC(=O)O)CN
InChIInChI=1S/C5H11NO3/c1-9-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
InChIKeyKDDFWVJBNGUBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-methoxybutanoic Acid Sourcing & Identification


4-Amino-3-methoxybutanoic acid (CAS 104671-77-4) is a chiral, non-proteinogenic beta-amino acid featuring a methoxy substituent at the C3 position. This structural motif defines its role as a versatile, rigidified building block for peptidomimetic synthesis and the study of conformationally constrained bioactive molecules [1]. The compound's commercial availability is primarily as its hydrochloride salt (CAS 104671-73-0), a form that enhances aqueous solubility and stability for research applications [2].

1
Building Block Identity Chiral, non-proteinogenic β-amino acid with a rigidified C3-methoxy motif
2
Salt Form Hydrochloride salt (CAS 104671-73-0) enhances aqueous solubility and stability
3
Synthesis Context Versatile building block for peptidomimetic synthesis and constrained bioactive molecules

4-Amino-3-methoxybutanoic Acid: Substitution Risks in Synthesis


The 3-methoxy substituent of 4-amino-3-methoxybutanoic acid introduces a unique combination of steric bulk and hydrogen-bonding capacity, which is absent in the unsubstituted parent molecule, 4-aminobutanoic acid (GABA) [1]. This substitution alters the compound's conformational preferences in solution, directly impacting the secondary structure of any derived peptidomimetic. Unlike a simple alkyl substitution (e.g., 4-amino-3-methylbutanoic acid), the methoxy group's polarity can create new, specific interactions with biological targets or influence pharmacokinetic properties such as solubility and metabolic stability. Generic substitution with a different 3-substituted butanoic acid building block risks a complete loss of desired biological activity due to altered molecular recognition [2].

Target Building Block
Generic Substitute
Mismatch Context
4-Amino-3-methoxybutanoic acid
4-Amino-3-methylbutanoic acid
Methoxy group polarity and H-bonding capacity alter conformational preferences; simple alkyl substitution risks loss of molecular recognition
4-Amino-3-methoxybutanoic acid
4-Aminobutanoic acid (GABA)
Absence of C3 substituent eliminates steric bulk and specific interactions, limiting structural analogy for target engagement
Stabilized salt (HCl)
Free base / unstabilized form
Free base may form lactam degradation products over time; stabilized formulation or salt form is critical for long-term viability

4-Amino-3-methoxybutanoic Acid: Differentiated Performance Evidence


Synthetic Yield: Methoxy vs. Methyl Analog

In a model synthetic sequence, the incorporation of 4-amino-3-methoxybutanoic acid as a building block resulted in a significantly different synthetic outcome compared to its 3-methyl analog. While specific yields are highly sequence-dependent, the presence of the methoxy group is documented to influence reaction kinetics and intermediate stability, as noted in studies of related beta-amino acid derivatives [1]. The class of 3-substituted 4-aminobutanoic acids is known to require specific stabilization strategies to prevent lactam formation, a challenge addressed in formulation patents [2]. This highlights the non-trivial nature of substituting even closely related analogs in a synthetic route.

Methoxy vs. Methyl Analog Reactivity
Class-level inference
Qualitative difference in reaction kinetics and intermediate stability; not directly quantified in head-to-head study
Using a generic methyl-substituted analog may lead to altered yields or unexpected side reactions
Inferred from class reactivity; specific synthetic outcomes are sequence-dependent
Peptidomimetic Synthesis Beta-Amino Acid Chemistry Process Chemistry

Lactam Degradation Prevention

4-Amino-3-substituted butanoic acid derivatives, including the methoxy analog, are known to be prone to intramolecular cyclization to form a lactam, a degradation pathway that reduces active pharmaceutical ingredient (API) content. US Patent US20230218554A1 explicitly addresses this issue, describing stabilized formulations that inhibit this degradation [1]. The patent provides a comparative example showing that a stabilized formulation of a related compound, Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), maintained 98% of its initial concentration after 6 months at 40°C/75% RH, whereas an unstabilized formulation dropped to 92% [1]. While specific data for the methoxy analog is not provided, the patent claims the stabilization method is applicable to the entire class, making the risk of lactam formation a key differentiator for procurement.

Lactam Degradation Prevention
Class-level inference
Stabilized: 98% remaining vs. Unstabilized: 92% remaining (Baclofen class representative, 6 months at 40°C/75% RH)
Stabilized formulation or HCl salt mitigates known class-level degradation to lactam
Patent example from US20230218554A1; data to verify for specific methoxy analog
Pharmaceutical Formulation Chemical Stability Drug Degradation

Enantiomeric Purity: (3R) vs. (3S) Stereoisomers

The biological activity of beta-amino acid derivatives is often highly stereospecific. 4-Amino-3-methoxybutanoic acid contains a chiral center at the C3 carbon. Commercial vendors differentiate between the racemic mixture and specific enantiomers, such as (3R)-3-amino-4-methoxybutanoic acid hydrochloride . The price differential between racemic and enantiopure material is significant; for example, a 50mg sample of the (3R) enantiomer hydrochloride was listed at €764.00 . While direct biological data comparing the enantiomers of this specific compound is scarce in the public domain, the class-level inference from other beta-amino acids (e.g., Baclofen, where the (R)-enantiomer is the active eutomer) strongly suggests that the methoxy compound's activity will also be stereospecific.

Enantiomeric Purity & Cost
Source review
(3R)-enantiomer vs. Racemate; ~10-100x cost premium for enantiopure material (e.g., €15.28/mg vs. ~$1.00/mg)
Stereospecificity is critical for biological studies; racemate may yield ambiguous assay results
Based on commercial listings; class-level inference from β-amino acid stereospecificity (e.g., Baclofen)
Chiral Synthesis Stereochemistry Peptidomimetics

4-Amino-3-methoxybutanoic Acid Procurement & Use Cases


Constrained Peptidomimetic Synthesis

Procure the (3R)- or (3S)-enantiomer of 4-amino-3-methoxybutanoic acid hydrochloride to introduce a defined, rigidified turn in a peptide backbone. The methoxy group provides a unique steric and electronic environment that is not replicated by alkyl-substituted analogs, making it ideal for probing structure-activity relationships (SAR) in medicinal chemistry campaigns [1].

Stabilized GABAergic Agent Formulations

Source 4-amino-3-methoxybutanoic acid as a research intermediate for novel GABA analogs. The known propensity of this compound class to form lactams necessitates the use of stabilizing excipients, as detailed in patent literature [2]. Researchers should request a stabilized formulation or the hydrochloride salt to ensure compound integrity during long-term studies.

Chiral Building Block for Asymmetric Synthesis

Utilize enantiopure (3R)-3-amino-4-methoxybutanoic acid as a chiral pool starting material for the synthesis of complex natural product fragments or pharmaceuticals where stereochemical control is paramount . The significant cost premium for the single enantiomer is justified by the elimination of downstream chiral resolution steps.

Application
Selection Property
Validation Focus
Constrained Peptidomimetic Synthesis
Steric and electronic probe (C3-methoxy)
Conformational SAR validation; molecular recognition endpoints
Stabilized GABAergic Agent Research
Class-specific stability profile
Lactam degradation monitoring; long-term formulation viability
Chiral Asymmetric Synthesis
Enantiopure building block
Stereochemical integrity confirmation; downstream chiral resolution reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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